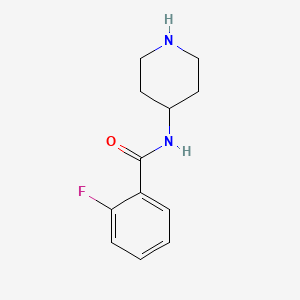

2-Fluoro-N-(piperidin-4-yl)benzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-N-piperidin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLDWZAQCWUMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299000 | |

| Record name | 2-Fluoro-N-4-piperidinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886494-09-3 | |

| Record name | 2-Fluoro-N-4-piperidinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886494-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-N-4-piperidinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Relevant Chemical Classes

2-Fluoro-N-(piperidin-4-yl)benzamide is a synthetic organic compound that can be categorized into two principal chemical classes: benzamides and piperidines. The benzamide (B126) moiety consists of a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry, forming the backbone of a wide array of pharmaceutical agents with diverse biological activities, including anti-emetic, anti-psychotic, and anti-arrhythmic properties.

The second key component, the piperidine (B6355638) ring, is a saturated six-membered heterocycle containing one nitrogen atom. Piperidine and its derivatives are ubiquitous in natural products and synthetic drugs. Their conformational flexibility and ability to engage in various intermolecular interactions make them a privileged scaffold in drug design. The incorporation of a piperidine ring can influence a compound's physicochemical properties, such as its solubility and lipophilicity, which in turn affects its pharmacokinetic profile.

The presence of a fluorine atom on the benzamide ring is another critical feature. The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.comnih.gov Fluorine's high electronegativity and small size can alter the electronic properties of the molecule and lead to more favorable interactions with biological targets. mdpi.comnih.gov

Rationale for Academic Investigation

The academic investigation into 2-Fluoro-N-(piperidin-4-yl)benzamide and its analogues is driven by the promising pharmacological activities exhibited by related compounds. Research on N-(piperidin-4-yl)benzamide derivatives has revealed their potential as activators of hypoxia-inducible factor 1 (HIF-1) pathways, which are implicated in cancer progression. nih.gov For instance, certain derivatives have shown significant inhibitory bioactivity in cancer cell lines. nih.gov

Furthermore, the broader class of piperidine (B6355638) derivatives has been explored for a vast range of therapeutic applications, including their potential as anti-inflammatory agents. Studies on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share the piperidine core, have demonstrated their ability to inhibit the production of inflammatory mediators. nih.gov

The combination of the fluorobenzamide and piperidine scaffolds in this compound provides a compelling rationale for its investigation. The potential for this compound to exhibit novel or enhanced biological activities based on the synergistic or additive effects of its constituent parts makes it a prime candidate for screening in various disease models. The exploration of its synthesis and biological evaluation is a logical step in the ongoing search for new chemical entities with therapeutic potential.

Historical Development and Discovery in Research

Established Synthetic Pathways for the Core Structure

The conventional synthesis of this compound is a multi-step process that hinges on the preparation of key precursors followed by their strategic coupling. This approach ensures the controlled assembly of the final molecule with high purity and yield.

Precursor Synthesis and Intermediate Transformations

The primary precursors for the synthesis of this compound are 2-fluorobenzoic acid and a suitable 4-aminopiperidine (B84694) derivative.

Synthesis of 2-Fluorobenzoic Acid:

2-Fluorobenzoic acid can be synthesized through several methods. A common laboratory-scale preparation involves the diazotization of anthranilic acid, followed by a Schiemann reaction or a related fluorination method. rsc.org Alternatively, the oxidation of o-fluorobenzaldehyde provides another route to this key precursor. rsc.org

Synthesis of 4-Aminopiperidine Derivatives:

The 4-aminopiperidine core is often utilized in a protected form to prevent side reactions during the amide coupling step. A widely used precursor is tert-butyl 4-aminopiperidine-1-carboxylate (Boc-4-aminopiperidine). The synthesis of this intermediate can be achieved through various routes, including one that starts from 4-piperidinecarboxamide. This method involves the protection of the piperidine nitrogen with a di-tert-butyl dicarbonate (B1257347) followed by a Hofmann rearrangement of the amide to the amine. acs.org

Amide Bond Formation Strategies

The crucial step in the synthesis is the formation of the amide bond between 2-fluorobenzoic acid and the 4-aminopiperidine derivative. Several strategies are employed to achieve this transformation efficiently.

Activation of 2-Fluorobenzoic Acid:

Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, the carboxylic acid is typically activated. A common method is the conversion of 2-fluorobenzoic acid to its more reactive acyl chloride, 2-fluorobenzoyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is then reacted with the 4-aminopiperidine derivative.

Coupling Reagents:

A wide array of coupling reagents can also be used to facilitate the amide bond formation directly from the carboxylic acid and the amine. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields.

A typical reaction would involve the coupling of 2-fluorobenzoic acid with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of a coupling agent and a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Deprotection:

Following the successful amide coupling, if a protected 4-aminopiperidine derivative was used, the protecting group must be removed to yield the final product. In the case of the commonly used tert-butoxycarbonyl (Boc) group, deprotection is typically achieved under acidic conditions. mdpi.com Reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent are effective for this purpose. mdpi.comnih.gov

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Fluorobenzoic Acid, tert-Butyl 4-aminopiperidine-1-carboxylate | EDC, HOBt, DIPEA, DCM | tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate |

| 2 | tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate | TFA, DCM or HCl in Dioxane | This compound |

Fluorination Approaches

In the established synthetic pathways for this compound, the fluorine atom is typically introduced at the beginning of the synthesis via the use of a pre-fluorinated starting material, namely 2-fluorobenzoic acid. This strategy avoids the potential for harsh fluorination conditions on more complex intermediates, which could lead to side reactions and lower yields.

Novel Synthetic Route Development and Optimization

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for the synthesis of amides, including this compound. These novel approaches aim to reduce waste, minimize the use of hazardous reagents, and offer greater control over the chemical process.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to amide bond formation to address the environmental impact of traditional methods, which often generate significant amounts of waste.

Catalytic Amidation:

A key area of research is the development of catalytic methods for direct amidation, which avoid the use of stoichiometric activating agents. sigmaaldrich.comucl.ac.uk Boronic acid catalysts, for example, have shown promise in facilitating the direct condensation of carboxylic acids and amines with the removal of water. ucl.ac.uk Metal-based catalysts, including those based on zirconium and niobium, are also being explored for their ability to promote direct amide bond formation under milder conditions. mdpi.comresearchgate.net

Enzymatic Synthesis:

Biocatalysis offers a highly selective and environmentally benign alternative for amide synthesis. rsc.org Enzymes, such as lipases and proteases, can catalyze the formation of amide bonds in aqueous or low-water systems, often with high chemo- and regioselectivity. nih.gov This approach avoids the need for protecting groups and harsh reaction conditions.

Flow Chemistry:

The use of continuous flow reactors is gaining traction for amide synthesis. nih.govresearchgate.net Flow chemistry offers several advantages, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. acs.org This technology can lead to higher yields, shorter reaction times, and easier scale-up compared to traditional batch processes. acs.org

| Green Approach | Key Features | Potential Advantages for this compound Synthesis |

| Catalytic Amidation | Avoids stoichiometric activating agents, water is the only byproduct. sigmaaldrich.comucl.ac.uk | Reduced waste, improved atom economy. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, aqueous media. rsc.org | Potential for unprotected precursors, environmentally friendly. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. acs.orgnih.gov | Higher yields, shorter reaction times, improved process control. |

Stereoselective Synthesis Considerations

While this compound itself is achiral, the introduction of substituents on the piperidine ring can create stereocenters. In such cases, stereoselective synthesis becomes crucial to obtain the desired stereoisomer, as different stereoisomers can exhibit distinct biological activities.

Recent research has focused on the development of stereoselective methods for the synthesis of substituted 4-aminopiperidine derivatives. nih.gov These methods include asymmetric hydrogenation of pyridine (B92270) precursors, diastereoselective reductions of N-acylpyridinium salts, and enzymatic resolutions. nih.govrsc.org For instance, multi-enzyme cascades have been developed for the stereoselective synthesis of protected 3-aminopiperidine derivatives, which could be adapted for 4-amino analogs. rsc.org The application of such stereoselective strategies would be critical in the synthesis of chiral analogs of this compound.

Chemical Modifications and Analog Generation of this compound

The chemical structure of this compound presents multiple opportunities for chemical modification and the generation of analogs. These modifications are typically aimed at exploring the structure-activity relationship (SAR) of the compound, optimizing its physicochemical properties, and improving its pharmacokinetic profile. The main strategies for derivatization can be categorized into substituent variation on the aromatic and piperidine rings, modification of the amide linker, and more drastic changes involving scaffold hopping and bioisosteric replacements.

Strategies for Substituent Variation and Derivatization

Substituent variation is a fundamental strategy in medicinal chemistry to probe the steric and electronic requirements of a pharmacophore. For this compound, both the 2-fluorobenzoyl moiety and the piperidine ring can be subjected to systematic modifications.

Derivatization of the 2-Fluorobenzoyl Moiety:

The 2-fluorophenyl ring offers several positions for the introduction of additional substituents. The fluorine atom itself can also be moved to the meta or para positions to investigate the impact of its location on biological activity. The introduction of various functional groups can modulate properties such as lipophilicity, hydrogen bonding capacity, and electronic distribution.

Steric Effects: The introduction of bulky substituents can probe the size of the binding pocket and may influence the relative orientation of the phenyl and piperidine rings.

Hydrogen Bonding: Incorporating groups capable of acting as hydrogen bond donors or acceptors (e.g., -OH, -NH2, -SO2NH2) can introduce new interactions with a biological target.

Derivatization of the Piperidine Ring:

The piperidine ring offers two primary sites for modification: the piperidine nitrogen (N-1) and the carbon atoms of the ring.

N-Alkylation and N-Acylation: The secondary amine of the piperidine ring is a key site for derivatization. N-alkylation with various alkyl or substituted alkyl groups can modulate basicity and lipophilicity. N-acylation or N-sulfonylation can introduce different electronic and steric features.

Ring Substitution: Introduction of substituents on the carbon atoms of the piperidine ring can create chiral centers and explore additional binding interactions. For example, fluorination of the piperidine ring can influence the pKa of the piperidine nitrogen and affect metabolic stability. The synthesis of all-cis-(multi)fluorinated piperidines has been achieved through dearomatization-hydrogenation processes of fluoropyridine precursors. nih.gov

Below is an interactive data table illustrating potential substituent variations on the this compound scaffold.

| Position of Modification | Substituent (R) | Synthetic Approach | Potential Impact |

| 2-Fluorobenzoyl Ring | |||

| 3-position | -Cl, -Br, -CH3 | Electrophilic aromatic substitution on a suitable benzoyl precursor. | Modulate electronics and sterics. |

| 4-position | -OCH3, -CN, -CF3 | Nucleophilic aromatic substitution on a di-fluoro precursor or starting from a substituted benzoic acid. | Alter lipophilicity and hydrogen bonding potential. |

| 5-position | -NO2, -NH2 | Nitration followed by reduction. | Introduce strong electronic changes and hydrogen bonding capability. |

| Piperidine Ring | |||

| N-1 position | -CH3, -CH2CH3 | Reductive amination or direct alkylation of the piperidine nitrogen. | Increase lipophilicity, modulate pKa. |

| N-1 position | -C(O)CH3, -SO2CH3 | Acylation or sulfonylation of the piperidine nitrogen. | Remove basicity, introduce hydrogen bond acceptors. |

| 3 or 4-position | -F, -OH | Synthesis from a pre-functionalized piperidine precursor. | Introduce chirality, alter pKa and metabolic stability. |

Linker Modifications and Their Synthetic Feasibility

The amide bond in this compound serves as a crucial linker between the aromatic and piperidinyl moieties. While conformationally constrained, it is also susceptible to hydrolysis. Replacing the amide bond with bioisosteres can lead to analogs with improved metabolic stability, modified physicochemical properties, and potentially altered biological activity profiles.

Common amide bioisosteres include:

Reverse Amide: Synthetically accessible by reversing the coupling partners, i.e., coupling a piperidine-4-carboxylic acid derivative with a 2-fluoroaniline.

Thioamide: Can be prepared from the corresponding amide by treatment with Lawesson's reagent. Thioamides have different hydrogen bonding properties and are generally more resistant to hydrolysis.

1,2,3-Triazole: This heterocycle is a well-established amide bioisostere that can be readily synthesized via "click chemistry" (copper-catalyzed azide-alkyne cycloaddition). This requires the synthesis of an appropriate azide (B81097) and alkyne precursor from the 2-fluorophenyl and piperidine fragments. The 1,4-disubstituted triazole mimics the trans conformation of the amide bond.

Oxadiazoles (B1248032) and Imidazoles: These five-membered heterocycles can also serve as amide replacements. Their synthesis typically involves the condensation of a carboxylic acid derivative with a hydrazine (B178648) or amidine, followed by cyclization. nih.gov For example, a 1,2,4-oxadiazole (B8745197) linker could be formed by reacting 2-fluorobenzamidoxime with a piperidine-4-carbonyl derivative.

Fluoro-olefins: (Z)-fluoro-olefins have been explored as amide bioisosteres, offering similar spatial arrangements but with different electronic properties and improved metabolic stability. nih.gov Their synthesis can be challenging, often requiring multi-step sequences.

Trifluoroethylamine: This motif can mimic the electronic properties of the amide carbonyl and can enhance metabolic stability. drughunter.com

The synthetic feasibility of these modifications varies. Reverse amides and thioamides are relatively straightforward to synthesize. The formation of heterocyclic linkers like triazoles and oxadiazoles requires the preparation of specific precursors but utilizes well-established synthetic methodologies. The synthesis of fluoro-olefin and trifluoroethylamine bioisosteres is generally more complex.

Scaffold Hopping Studies and Bioisosteric Replacements

Scaffold hopping is a more advanced strategy in analog design that involves replacing a core structural motif with a topologically similar but structurally distinct scaffold. nih.govnamiki-s.co.jp This can lead to the discovery of novel chemotypes with improved properties or a different intellectual property landscape. For this compound, both the 2-fluorophenyl ring and the piperidine ring can be targets for scaffold hopping.

Bioisosteric Replacements for the 2-Fluorophenyl Ring:

The 2-fluorophenyl group can be replaced by other aromatic or heteroaromatic systems that mimic its size, shape, and electronic properties. cambridgemedchemconsulting.com

Pyridyl Rings: Replacing the phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the compound's solubility and metabolic profile. A 3-fluoropyridin-2-yl or 3-fluoropyridin-4-yl moiety could be a close bioisostere.

Pyrimidinyl or Pyrazinyl Rings: These nitrogen-containing heterocycles can further modify the physicochemical properties and introduce additional points for interaction.

Thienyl or Furanyl Rings: These five-membered heterocycles can also serve as phenyl ring bioisosteres.

Bioisosteric Replacements for the Piperidine Ring:

The piperidine ring is a common scaffold in pharmaceuticals, and several bioisosteric replacements have been explored. nih.gov

Pyrrolidine (B122466): A five-membered ring analog that can alter the conformational flexibility and pKa of the nitrogen.

Azepane: A seven-membered ring that provides different conformational possibilities.

Morpholine or Thiomorpholine: Introduction of a heteroatom at the 4-position can improve aqueous solubility and metabolic stability.

Bicyclic Scaffolds: Rigid bicyclic structures like tropane (B1204802) or azabicyclo[3.1.0]hexane can lock the conformation and provide access to different regions of chemical space.

Spirocyclic Scaffolds: Spirocyclic systems such as 2-azaspiro[3.3]heptane have been developed as piperidine mimetics. nih.gov

The synthetic routes to these scaffold-hopped analogs would require starting from the corresponding heterocyclic building blocks. For example, a pyridinyl analog would be synthesized from the corresponding fluoropyridine carboxylic acid. Similarly, a pyrrolidine analog would be prepared starting from a 4-aminopyrrolidine derivative.

The following interactive table summarizes some potential scaffold hopping strategies for this compound.

| Original Scaffold | Hopped Scaffold | Rationale |

| 2-Fluorophenyl | 3-Fluoropyridin-2-yl | Introduce H-bond acceptor, modulate pKa and solubility. |

| 2-Fluorophenyl | 5-Fluorothiophen-2-yl | Alter aromaticity and electronic properties. |

| Piperidine | Pyrrolidine | Decrease ring size, alter conformation. |

| Piperidine | Morpholine | Increase polarity and aqueous solubility. |

| Piperidine | 2-Azaspiro[3.3]heptane | Rigidify the structure, explore different vectors for substitution. |

Investigation of Molecular Targets and Ligand-Receptor Interactions

The molecular mechanisms underpinning the biological activity of this compound and related compounds have been a subject of investigation, particularly concerning their interaction with the innate immune system. Research has focused on identifying specific molecular targets to understand how these compounds exert their effects at a cellular level.

Toll-like Receptor (TLR) Modulation

A significant area of research for compounds structurally related to this compound has been their ability to modulate Toll-like receptors (TLRs), key proteins in the innate immune response. These receptors recognize pathogen-associated molecular patterns and trigger inflammatory responses. The modulation of TLRs, therefore, presents a therapeutic strategy for various diseases, including autoimmune disorders.

Specificity for TLR Subtypes (e.g., TLR7, TLR8, TLR9)

Investigations have revealed that compounds from the same class as this compound can exhibit potent and specific inhibitory activity against certain endosomal TLRs, namely TLR7 and TLR8. google.com In contrast, their activity against other TLRs, such as TLR9, is often significantly lower, indicating a degree of selectivity. The specificity for TLR7 and TLR8 is a critical aspect of their biological profile, as these receptors are implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE) through the recognition of self-derived nucleic acids. google.com

The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. For a series of related compounds, IC50 values against human TLR7 and TLR8 have been reported in the nanomolar range, highlighting their high potency. google.com

| Target | Activity (IC50) |

| Human TLR7 | Potent Inhibition (Nanomolar range for related compounds) google.com |

| Human TLR8 | Potent Inhibition (Nanomolar range for related compounds) google.com |

| Human TLR9 | Weaker or no significant inhibition |

Identification of Other Potential Receptor Binding Profiles

While the primary focus of research has been on the interaction with Toll-like receptors, a comprehensive understanding of a compound's biological activity requires the investigation of its broader receptor binding profile. Such studies are essential to assess the selectivity of the compound and to identify any potential off-target effects that could lead to unforeseen biological activities or side effects. At present, detailed public information regarding the broader receptor binding profile of this compound against a wide panel of other receptors is not available.

Cellular Responses and Phenotypic Changes in Research Models

Cytokine and Chemokine Production Profiles

Currently, there is a notable absence of publicly available scientific literature detailing the specific effects of this compound on the production of cytokines and chemokines. Extensive searches of scholarly databases and scientific journals did not yield any studies that have investigated the immunomodulatory activity of this particular compound in relation to cytokine and chemokine profiles.

While research exists on the broader classes of benzamide (B126) and piperidine derivatives, which in some cases have demonstrated anti-inflammatory and immunomodulatory properties, this information is not directly applicable to this compound. The specific fluorine substitution on the benzamide ring and the linkage to the piperidin-4-yl group create a unique chemical entity, and its biological effects, particularly on the complex signaling pathways of the immune system, cannot be extrapolated from related but structurally distinct compounds.

Therefore, without dedicated in vitro or in vivo studies on this compound, it is not possible to provide a detailed account of its impact on cytokine and chemokine production. Further research is required to elucidate whether this compound has any significant influence on the secretion of key inflammatory mediators such as interleukins (e.g., IL-1β, IL-6, IL-10), tumor necrosis factor-alpha (TNF-α), interferons (IFNs), or various chemokines that are critical for immune cell recruitment and function.

Consequently, no data tables or detailed research findings on the cytokine and chemokine production profiles for this compound can be presented at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Fluoro N Piperidin 4 Yl Benzamide

Elucidation of Key Pharmacophoric Features

The core structure of 2-Fluoro-N-(piperidin-4-yl)benzamide comprises a 2-fluorobenzamide moiety linked to a piperidine (B6355638) ring. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The essential pharmacophoric features are believed to be:

An Aromatic Ring: The fluorinated benzene (B151609) ring is crucial for establishing interactions, potentially through π-π stacking or hydrophobic interactions with the target protein.

A Hydrogen Bond Donor/Acceptor Group: The amide linkage serves as a critical hydrogen bond donor (N-H) and acceptor (C=O), facilitating anchoring of the molecule within a binding site.

A Basic Nitrogen Atom: The nitrogen atom within the piperidine ring is typically protonated at physiological pH, allowing for ionic interactions or hydrogen bonding with acidic residues in the target protein.

The spatial arrangement of these features is critical for biological activity. The piperidine ring acts as a linker that positions the benzamide (B126) moiety in a specific orientation relative to the basic nitrogen.

Impact of Substituent Modifications on Biological Activity

The nature and position of substituents on the benzamide ring can significantly influence the biological activity of this class of compounds.

Role of the 2-Fluoro Substituent: The fluorine atom at the ortho-position has a profound impact on the molecule's properties. It can influence the conformation of the amide bond, affecting how the molecule presents itself to its biological target. nih.gov The fluorine atom can also engage in hydrogen bonding and dipole-dipole interactions, and its presence can block metabolic attack, thereby improving the compound's pharmacokinetic profile. nih.gov Studies on related benzamides have shown that electron-withdrawing groups on the aromatic ring can be important for potent inhibitory activity.

Impact of Other Substituents: The introduction of other substituents on the benzamide ring can modulate activity. For instance, in a series of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives, further structural modifications of the benzamide moiety led to the identification of more potent antagonists.

| Substitution Position | Substituent Type | Potential Impact on Activity |

| Ortho (2-position) | Fluorine | Influences conformation, potential for H-bonding, blocks metabolism |

| Other positions | Electron-withdrawing | Can enhance inhibitory activity |

| Other positions | Bulky groups | May improve or decrease binding depending on the target's steric tolerance |

The piperidine ring is not merely a passive linker; modifications to this ring system can have a significant impact on activity.

N-Substitution: The nitrogen of the piperidine ring is a common site for modification. Introducing substituents at this position can alter the compound's polarity, lipophilicity, and basicity, all of which can affect its pharmacokinetic and pharmacodynamic properties. For example, in a series of benzamide derivatives, substitution at the 1-position of the piperidine ring with a polar group was evaluated for its effect on gastrointestinal motility. In another study, replacing the piperazine ring of a known delta opioid receptor agonist with a substituted piperidine ring resulted in compounds with high affinity and selectivity.

Ring Conformation: The piperidine ring typically adopts a chair conformation. The orientation of the benzamide group (axial vs. equatorial) can influence how the molecule interacts with its target.

| Modification | Effect | Example from Related Compounds |

| N-Alkylation | Alters lipophilicity and basicity | Introduction of a benzyl group can modulate activity. |

| N-Acylation | Reduces basicity | Can impact ionic interactions. |

| Ring Constraints | Locks conformation | Can increase affinity by reducing the entropic penalty of binding. |

The amide bond serves as the linker between the fluorobenzamide and piperidine moieties. Its properties are crucial for maintaining the structural integrity and biological activity of the compound.

Hydrogen Bonding Capability: The N-H and C=O groups of the amide are key hydrogen bonding elements. Disruption of this capability, for instance by N-methylation of the amide, would likely have a significant impact on binding.

Rotational Barrier: The amide bond has a partial double bond character, which restricts its rotation. This rigidity helps to pre-organize the molecule into a conformation that is favorable for binding.

Bioisosteric Replacement: Replacing the amide linker with other groups (e.g., esters, sulfonamides, or reversed amides) would significantly alter the electronic and conformational properties of the molecule and likely have a profound effect on its biological activity. In some related series, replacement of a benzamide with a sulfonamide group was found to be detrimental to activity. nih.gov

Conformational Analysis and Bioactive Conformation Studies

The three-dimensional shape of this compound is a key determinant of its biological activity. Conformational analysis of related fluorinated benzamides has revealed important insights.

The presence of a fluorine atom at the 2-position of the benzamide ring can induce a non-planar conformation between the aromatic ring and the amide group. nih.gov This is in contrast to unsubstituted benzamides, which tend to be more planar. This fluorine-induced twist can be advantageous, as it may pre-organize the molecule into a bioactive conformation that more readily fits into the binding site of a target protein, thus reducing the entropic penalty of binding. nih.gov

Computational studies on 2,6-difluorobenzamide derivatives have shown that the presence of fluorine atoms is responsible for the non-planarity, with a significant dihedral angle between the carboxamide and the aromatic ring. nih.gov Docking studies of these non-planar conformations into protein binding sites have shown favorable interactions, including van der Waals interactions of the fluorine atoms with protein residues.

Ligand Efficiency and Lipophilicity Studies in SAR Context

In drug discovery, it is not enough for a compound to be potent; it must also have favorable physicochemical properties. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two metrics used to assess the quality of a compound.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of heavy atoms). A higher LE value indicates that the compound achieves its potency with a more efficient use of its atoms. For benzophenone-type inhibitors with piperidine analogues, smaller ligands have been shown to exhibit higher ligand efficiency values. nih.gov

Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (logP). A higher LLE indicates that a compound achieves its potency without excessive lipophilicity, which is often associated with poor solubility, high metabolic turnover, and off-target toxicity. In a series of P-glycoprotein inhibitors, LipE values were calculated to guide lead optimization, with the goal of increasing potency without increasing lipophilicity. nih.gov

For a compound like this compound, SAR studies would aim to optimize both potency and these efficiency metrics. For example, modifications that increase potency without significantly increasing the number of heavy atoms or lipophilicity would be considered highly desirable.

| Metric | Definition | Importance in SAR |

| Ligand Efficiency (LE) | Binding Affinity / Number of Heavy Atoms | Identifies compounds that are potent for their size. |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Guides optimization towards potent and less lipophilic compounds. |

Computational and Theoretical Chemistry Approaches for 2 Fluoro N Piperidin 4 Yl Benzamide

Molecular Docking and Ligand-Target Complex Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 2-Fluoro-N-(piperidin-4-yl)benzamide and its analogs, docking studies are crucial for identifying potential biological targets and elucidating the specific molecular interactions that govern its binding affinity.

The process involves placing the 3D structure of the ligand into the binding site of a protein and evaluating the binding energetics. This analysis reveals key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. For instance, in studies of similar benzamide (B126) derivatives, the amide moiety is frequently observed to act as a crucial hydrogen bond donor and acceptor, while the fluorophenyl and piperidine (B6355638) rings engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. mdpi.com

Detailed research findings from docking studies on analogous scaffolds have identified key amino acid residues that are critical for binding. For example, docking of benzamide-containing compounds into the active site of enzymes like Cyclin-Dependent Kinase 8 (CDK8) has shown that specific serine, aspartate, and lysine (B10760008) residues can form hydrogen bonds with the ligand, significantly contributing to the stability of the complex. mdpi.comtandfonline.com The predicted binding affinity, often expressed as a docking score or binding energy (kcal/mol), is used to rank potential derivatives and prioritize them for synthesis and experimental testing. tandfonline.com

| Parameter | Description | Example Finding for a Benzamide Analog |

| Target Protein | The biological macromolecule (e.g., enzyme, receptor) being investigated. | Cyclin-Dependent Kinase 8 (CDK8) tandfonline.com |

| Binding Site | The specific pocket or groove on the protein where the ligand binds. | ATP-binding pocket |

| Docking Score | A numerical value representing the predicted binding affinity. | -8.7 to -10.3 kcal/mol tandfonline.com |

| Key H-Bonds | Hydrogen bonds formed between the ligand and protein residues. | SER 438, ASP 437 mdpi.com |

| Hydrophobic Interactions | Interactions involving nonpolar parts of the ligand and protein. | Interactions with aliphatic and aromatic residues in the active site. |

Molecular Dynamics Simulations of Binding Events and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are applied to the this compound-target complex to assess its stability and explore the conformational dynamics of both the ligand and the protein upon binding.

Starting from the docked pose, an MD simulation can reveal whether the ligand remains stably bound in the active site or if it dissociates. It provides insights into the flexibility of the ligand and the protein, showing how they adapt to each other to optimize binding interactions. Studies on related benzamide inhibitors have used MD simulations to confirm the stability of key hydrogen bonds and hydrophobic contacts predicted by docking. rsc.org

Furthermore, advanced computational techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. These simulations can also elucidate the role of water molecules in mediating ligand-protein interactions and provide a detailed understanding of the energetic contributions of different parts of the this compound molecule to the binding event. rsc.org

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. nih.gov These calculations provide a fundamental understanding of the molecule's geometry, reactivity, and spectroscopic properties. eurjchem.com

Key parameters derived from DFT calculations include:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the compound. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding, with a biological target. researchgate.net

Atomic Charges: Calculation of the partial charge on each atom helps in understanding the molecule's polarity and its potential for electrostatic interactions.

| Quantum Parameter | Information Provided | Relevance to this compound |

| HOMO-LUMO Gap | Chemical reactivity and stability. nih.gov | A larger gap suggests higher stability and lower reactivity. |

| MEP Surface | Charge distribution and sites for intermolecular interactions. researchgate.net | Identifies regions likely to engage in hydrogen bonding (e.g., around the carbonyl oxygen and amide nitrogen). |

| NBO Analysis | Analysis of charge transfer and intramolecular stabilizing interactions. researchgate.net | Reveals hyperconjugative interactions that contribute to molecular stability. |

| Mulliken Atomic Charges | Partial charge on each atom. | Quantifies the polarity of specific bonds and the molecule's dipole moment. |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. For the this compound scaffold, a QSAR study would involve synthesizing and testing a library of derivatives with modifications at various positions (e.g., on the phenyl ring or the piperidine ring). nih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., IC50 values). mdpi.com

A robust 3D-QSAR model, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. mdpi.com For example, a CoMFA map might indicate that bulky, electron-withdrawing groups at a specific position on the phenyl ring increase activity, providing a clear roadmap for designing more potent compounds.

De Novo Drug Design Methodologies based on the this compound Scaffold

De novo drug design methodologies use computational algorithms to generate novel molecular structures with desired properties, often starting from a known scaffold or fragment. The this compound structure serves as an excellent starting point for such strategies.

One common technique is scaffold hopping , where the core structure is replaced with a different, isosteric moiety that maintains the key binding interactions but possesses different physicochemical properties. mdpi.com This can lead to the discovery of novel chemical series with improved properties, such as better patentability or enhanced pharmacokinetic profiles.

Another approach is fragment-based design . Here, the this compound molecule can be deconstructed into its constituent fragments (e.g., the fluorophenyl group, the amide linker, the piperidine ring). These fragments can then be computationally "grown" or linked with other novel fragments within the target's active site to design new molecules. This approach allows for a more efficient exploration of chemical space to identify compounds with optimal binding affinity and drug-like properties.

Preclinical Pharmacological Investigations in Disease Models for 2 Fluoro N Piperidin 4 Yl Benzamide

Assessment of Efficacy in Autoimmune Disease Models (e.g., Systemic Lupus Erythematosus (SLE) in murine models)

There is no publicly available research demonstrating the assessment of 2-Fluoro-N-(piperidin-4-yl)benzamide in established murine models of SLE, such as the MRL/lpr or NZB/W F1 strains. nih.govnih.gov Consequently, data on its potential to ameliorate disease symptoms are absent from the scientific literature.

Modulation of Disease Progression Markers and Immunological Parameters

Without efficacy studies, there is no information regarding the compound's ability to modulate key markers of SLE progression. This includes autoantibody production (e.g., anti-dsDNA antibodies), proteinuria, and levels of inflammatory cytokines, which are critical parameters in the preclinical evaluation of potential lupus therapies.

Histopathological and Immunological Assessments in Preclinical Models

No studies have been published detailing the histopathological examination of tissues, such as the kidneys, from animal models of autoimmune disease treated with this compound. Similarly, immunological assessments of immune cell populations in the spleen, lymph nodes, or peripheral blood following treatment with this compound have not been reported.

Pharmacodynamic Biomarker Identification and Validation in Research Models

The identification of pharmacodynamic biomarkers is crucial for understanding a drug's mechanism of action and for guiding clinical development. nih.gov However, for this compound, there is no available information on the identification or validation of such biomarkers in preclinical research models of autoimmune disease.

Mechanism-Based Pharmacological Interventions and Therapeutic Strategies

While other benzamide (B126) derivatives have been investigated for their immunomodulatory properties, the specific mechanism of action for this compound in the context of autoimmunity has not been elucidated in any published studies. Research into its potential therapeutic strategies based on a defined mechanism is therefore absent.

Investigation of Selectivity and Off-Target Mechanistic Interactions in Preclinical Systems

Information regarding the selectivity profile of this compound and any potential off-target interactions within preclinical systems is not available. Such studies are essential for characterizing the specificity of a compound and predicting its potential for adverse effects.

Future Research Directions and Therapeutic Potential of 2 Fluoro N Piperidin 4 Yl Benzamide

Exploration of Broader Biological Applications beyond Current Scope

The structural motif of N-(piperidin-4-yl)benzamide is a key pharmacophore in several classes of therapeutic agents. Extrapolating from the activities of its analogs, future research on 2-Fluoro-N-(piperidin-4-yl)benzamide is likely to focus on several key areas, including oncology, neurodegenerative disorders, and infectious diseases.

Anticancer Potential as a PARP Inhibitor: A significant body of research points to the potential of benzamide (B126) derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. nih.govresearchgate.netnih.gov In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP can lead to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs. nih.gov Structurally related compounds to this compound have demonstrated potent PARP-1 and PARP-2 inhibition. nih.govresearchgate.net For instance, 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide has been identified as a potent PARP1/2 inhibitor with IC50 values in the low nanomolar range. nih.gov This suggests that this compound should be investigated for its PARP inhibitory activity and its potential as a therapeutic agent for cancers with specific DNA repair defects.

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |

|---|---|---|---|

| 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide | 4.30 | 1.58 | nih.gov |

Applications in Neurological Disorders: The piperidine (B6355638) and benzamide moieties are common features in molecules targeting the central nervous system. A close analog, N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide, has been shown to bind with high affinity to sigma receptors, which are implicated in a range of neurological and psychiatric conditions. nih.gov This analog has been investigated as a potential ligand for Positron Emission Tomography (PET) imaging of sigma receptors in the brain. nih.gov Given this precedent, this compound warrants investigation for its potential to modulate sigma receptors or other CNS targets, which could have implications for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as psychiatric disorders. nih.gov

Antimicrobial and Anti-inflammatory Properties: Benzimidazole derivatives, which share a core structural element with some benzamide compounds, have been explored for their antimicrobial and anti-inflammatory activities. nih.govnanobioletters.com Some N-benzamide derivatives have also shown promising antibacterial and antifungal effects. nanobioletters.com Future studies could therefore explore the potential of this compound as a novel antimicrobial or anti-inflammatory agent.

Integration with Multi-omics Approaches in Academic Research

To fully elucidate the biological functions and therapeutic potential of this compound, a systems-level understanding of its mechanism of action is crucial. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by this compound.

By treating cell lines or animal models with this compound and subsequently performing multi-omics analysis, researchers can:

Identify Novel Targets and Pathways: Unbiased multi-omics screening can reveal unexpected molecular targets and signaling pathways affected by the compound, potentially uncovering novel therapeutic applications.

Elucidate Mechanisms of Action: By observing changes in gene expression, protein levels, and metabolite profiles, a more complete picture of how the compound exerts its biological effects can be constructed.

Discover Biomarkers of Response: Multi-omics data can help identify biomarkers that predict which patients are most likely to respond to treatment with the compound, paving the way for personalized medicine approaches.

This data-rich approach can accelerate the drug discovery and development process by providing a deeper understanding of the compound's biology and facilitating more informed decision-making in preclinical and clinical studies.

Development of Advanced Delivery Systems for Research Applications

The physicochemical properties of a small molecule like this compound can influence its solubility, stability, and biodistribution, which in turn affect its efficacy in preclinical models. The development of advanced delivery systems can help overcome some of these challenges and enhance the compound's research applications.

Nanoparticle-based Delivery: Encapsulating this compound in nanoparticle formulations, such as liposomes or polymeric nanoparticles, could improve its solubility and protect it from premature degradation. Furthermore, nanoparticles can be functionalized with targeting ligands to direct the compound to specific tissues or cell types, thereby increasing its local concentration at the site of action and reducing potential off-target effects.

Prodrug Strategies: Another approach is the design of prodrugs of this compound. A prodrug is an inactive or less active derivative that is converted into the active form in the body. This strategy can be used to improve the compound's pharmacokinetic properties, such as its absorption and distribution, and to target its release to specific tissues or organs.

These advanced delivery systems can be valuable tools for preclinical research, enabling more precise and effective administration of this compound in in vitro and in vivo models.

Challenges and Opportunities in Translational Research from a Preclinical Perspective

Translating a promising preclinical compound into a clinically effective therapy is a long and challenging process. For this compound, several key challenges and opportunities in translational research can be anticipated.

Challenges:

Target Validation: While analogs of this compound have shown activity against targets like PARP and sigma receptors, it is crucial to definitively identify and validate the specific molecular target(s) of this compound.

Pharmacokinetics and Metabolism: A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential for optimizing its dosing and formulation for in vivo studies.

Predictive Preclinical Models: The availability of relevant and predictive animal models of human diseases is critical for evaluating the in vivo efficacy of the compound.

Opportunities:

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the structure of this compound can be performed to optimize its potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov Data from such studies can guide the design of more effective second-generation compounds.

Biomarker-guided Clinical Trials: If biomarkers of response can be identified through multi-omics studies, they can be used to select patients for clinical trials who are most likely to benefit from the treatment, increasing the likelihood of success.

Repurposing: Given the diverse biological activities of related compounds, there may be opportunities to repurpose this compound for new therapeutic indications beyond its initially intended use.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Analog 10b | HepG2 | 0.12 | nih.gov |

| Analog 10j | HepG2 | 0.13 | nih.gov |

| Analog 5h | HepG2 | 2.57 | researchgate.net |

| Analog 5h | A549 | 5.48 | researchgate.net |

| Analog 5h | HT-29 | 30.04 | researchgate.net |

Q & A

Q. What are the established synthetic routes for 2-Fluoro-N-(piperidin-4-yl)benzamide, and what are the critical reaction conditions?

Answer: The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the benzoyl chloride derivative (e.g., 4-fluorobenzoyl chloride) via halogenation or substitution.

- Step 2: Coupling with a piperidin-4-amine derivative under anhydrous conditions. For example, using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in dichloromethane or THF .

- Critical Conditions: Maintain inert atmosphere (N₂/Ar), control temperature (0–25°C), and use stoichiometric equivalents to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures high purity .

Q. How is the structural characterization of this compound performed?

Answer:

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Answer:

- Cell Viability Assays: MTT or resazurin-based assays in cancer cell lines (e.g., HepG2) at varying concentrations (IC₅₀ determination). Positive controls (e.g., sorafenib) validate assay sensitivity .

- Enzyme Inhibition Studies: Akt kinase inhibition assessed via ADP-Glo™ Kinase Assay. IC₅₀ values <1 µM indicate high potency .

Advanced Research Questions

Q. How can low yields in the coupling step during synthesis be systematically addressed?

Answer:

- Optimize Coupling Agents: Replace DCC with TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) for higher efficiency .

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance reactant solubility.

- Catalytic Additives: Add DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Reaction Monitoring: Use TLC (Rf ~0.5 in CH₂Cl₂/MeOH 9:1) or LC-MS to track intermediate formation .

Q. How to resolve contradictions in reported biological activity data across studies?

Answer:

- Purity Verification: Confirm compound purity (>95%) via HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) .

- Standardize Assay Protocols: Use identical cell lines (e.g., ATCC-certified HepG2), serum-free media during treatment, and triplicate technical replicates .

- Dose-Response Validation: Perform 10-point dilution series (1 nM–100 µM) to ensure accurate IC₅₀ calculation .

Q. What computational methods are employed to study the compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model binding to Akt1/Akt2 isoforms. Analyze dihedral angles (e.g., 24° selectivity between Akt1 and Akt2) to explain specificity .

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces (B3LYP/6-31G* basis set) to predict reactive sites for electrophilic substitution .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., O–H···O hydrogen bonds) in crystal packing .

Q. How to design experiments for assessing the compound’s metabolic stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.